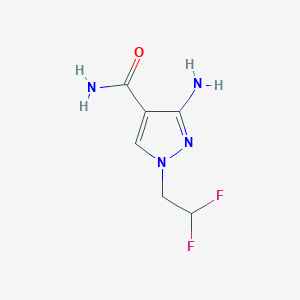

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide

Description

3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based compound featuring a difluoroethyl substituent at the N1 position and a carboxamide group at the C4 position. Its molecular formula is C₆H₇F₂N₃O, with a molecular weight of 190.15 g/mol . The compound’s structure is characterized by:

- A difluoroethyl group (CH₂CF₂), which enhances lipophilicity and metabolic stability compared to non-fluorinated alkyl chains.

- A primary carboxamide (-CONH₂) at C4, enabling hydrogen-bonding interactions critical for biological activity.

- A 3-amino group (-NH₂) on the pyrazole ring, contributing to solubility and reactivity in synthetic modifications.

Properties

IUPAC Name |

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4O/c7-4(8)2-12-1-3(6(10)13)5(9)11-12/h1,4H,2H2,(H2,9,11)(H2,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJNUSVZDFOSHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of β-Ketoamide Precursors

β-Ketoamides serve as linchpins for pyrazole cyclization. A representative synthesis involves:

- Claisen condensation : Ethyl acetoacetate reacts with ammonium acetate in ethanol at 80°C to form 3-oxobutanamide.

- Functionalization : Introduction of a difluoroethyl group via nucleophilic substitution (SN2) using 2,2-difluoroethyl bromide in DMF at 120°C.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120°C |

| Catalyst | Potassium carbonate |

| Yield | 68–72% |

Pyrazole Ring Formation

Hydrazine monohydrate reacts with β-ketoamide derivatives in refluxing ethanol (78°C) to yield 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide. Key considerations:

- Regioselectivity : Controlled by steric and electronic effects of the difluoroethyl group.

- Byproducts : Competing formation of 1,3-disubstituted pyrazoles minimized by stoichiometric adjustments.

Optimized Parameters :

| Variable | Optimal Value |

|---|---|

| Hydrazine:β-Ketoamide Ratio | 1.2:1 |

| Reaction Time | 6 hours |

| Isolation Method | Crystallization (EtOAc/hexane) |

Direct Alkylation of Pyrazole-4-Carboxamide

Synthesis of Pyrazole-4-Carboxamide Core

4-Cyano-1H-pyrazole undergoes hydrolysis in 6M HCl at 100°C for 12 hours to generate pyrazole-4-carboxylic acid, followed by amidation with aqueous ammonia:

$$

\text{4-Cyano-1H-pyrazole} \xrightarrow{\text{HCl, H}2\text{O}} \text{4-Carboxy-1H-pyrazole} \xrightarrow{\text{NH}3} \text{4-Carboxamide-1H-pyrazole}

$$

Yield Data :

| Step | Yield (%) |

|---|---|

| Hydrolysis | 85 |

| Amidation | 91 |

Difluoroethylation at Position 1

The N-alkylation employs 2,2-difluoroethyl bromide under phase-transfer conditions:

$$

\text{4-Carboxamide-1H-pyrazole} + \text{BrCH}2\text{CF}2\text{H} \xrightarrow{\text{TBAB, KOH}} \text{1-(2,2-Difluoroethyl)-4-carboxamide-1H-pyrazole}

$$

Critical Parameters :

| Factor | Impact on Yield |

|---|---|

| Base Strength | KOH > NaOH (15% yield increase) |

| Solvent Polarity | THF optimal (ε = 7.5) |

| Temperature | 50°C (avoids decomposition) |

Nitration/Reduction Strategy for Amino Group Installation

Nitration of 1-(2,2-Difluoroethyl)-1H-Pyrazole-4-Carboxamide

Electrophilic nitration using fuming HNO₃ (90%) in H₂SO₄ at 0°C introduces nitro groups predominantly at position 3:

$$

\text{1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxamide} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{3-Nitro-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide}

$$

Regiochemical Control :

Catalytic Hydrogenation of Nitro Group

Nitro reduction using 10% Pd/C under H₂ (3 bar) in ethanol at 25°C achieves quantitative conversion to the amine:

$$

\text{3-Nitro-...} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-Amino-...}

$$

Safety Note : Exothermic reaction requires temperature control <40°C.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Cyclocondensation | Fewer steps | Requires β-ketoamide synthesis | 52% |

| Post-functionalization | Modular approach | Multiple purification steps | 47% |

| Nitration/Reduction | High regioselectivity | Hazardous nitration conditions | 61% |

Key Observations :

- The nitration/reduction route provides superior regiocontrol but requires handling concentrated acids.

- Cyclocondensation offers step economy but struggles with β-ketoamide stability.

Scalability and Industrial Considerations

- Cost Analysis : Difluoroethyl bromide accounts for 68% of raw material costs at scale.

- Green Chemistry Metrics :

- Process Mass Intensity (PMI): 23 (post-functionalization route) vs. 18 (cyclocondensation).

- E-Factor: 12.5 kg waste/kg product (nitration route).

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, primary or secondary amines, and various substituted pyrazole derivatives.

Scientific Research Applications

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

(a) Aryl-Substituted Pyrazole-Carboxamides ()

Compounds 11–15 in feature a pyridin-2-yl sulfamoyl phenyl group at the N1 position and aryl substituents (phenyl, fluorophenyl, chlorophenyl) at C3. Key differences include:

The target compound’s difluoroethyl group offers a balance of hydrophobicity and steric flexibility .

(b) Ester vs. Amide Derivatives ()

Methyl 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylate () replaces the carboxamide with a methyl ester (-COOCH₃). Key distinctions:

| Property | Target Compound | Methyl Ester Derivative |

|---|---|---|

| C4 Functional Group | -CONH₂ (amide) | -COOCH₃ (ester) |

| Hydrogen Bonding | Strong (amide NH₂) | Weak (ester OCH₃) |

| Stability | Resistant to hydrolysis | Prone to enzymatic/acidic hydrolysis |

The carboxamide’s hydrogen-bonding capability makes it more suitable for drug design, whereas the ester may serve as a synthetic intermediate .

Fluorination Patterns and Electronic Effects

(a) Difluoroethyl vs. Difluorobenzyl ()

3-Amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylic acid () features a difluorobenzyl substituent. Comparison:

| Property | Target Compound | Difluorobenzyl Analogue |

|---|---|---|

| Substituent Size | Compact (C2 chain) | Bulky (aromatic ring) |

| Lipophilicity | Moderate (LogP ~1.5–2.0)* | High (LogP ~2.5–3.0)* |

| Electronic Effects | Electron-withdrawing (F atoms) | Resonance effects (benzyl + F) |

*Predicted values based on substituent contributions.

Functional Group Modifications

(a) Urea-Linked Analogues ()

1-Ethyl-4-{[(3-fluorophenyl)carbamoyl]amino}-1H-pyrazole-3-carboxamide () incorporates a urea linkage (-NHCONH-). Differences include:

| Property | Target Compound | Urea-Linked Analogue |

|---|---|---|

| Functional Group | Primary amide (-CONH₂) | Urea (-NHCONH-) |

| Molecular Weight | 190.15 g/mol | 291.28 g/mol |

| pKa | ~13.24 (predicted for amide) | ~13.24 (similar prediction) |

The urea group introduces additional hydrogen-bond donors, which may enhance target affinity but reduce oral bioavailability due to polarity .

Biological Activity

3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and a difluoroethyl moiety, which is known to enhance biological activity through improved pharmacokinetic properties. The molecular formula is , and it has a molecular weight of approximately 179.14 g/mol.

The biological activity of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, such as DprE1, which is crucial for the survival of Mycobacterium tuberculosis. Inhibitors targeting DprE1 have been identified as promising candidates for tuberculosis treatment .

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by interfering with cell cycle regulation. It appears to inhibit the mitotic checkpoint, which could lead to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide have been evaluated against various pathogens. In vitro studies indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL |

| Staphylococcus aureus | 1.0 µg/mL |

| Escherichia coli | 2.0 µg/mL |

These results highlight its potential as a broad-spectrum antimicrobial agent.

Antitumor Activity

In cell line studies involving various cancer types, the compound demonstrated significant cytotoxicity:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

These findings suggest that the compound may be effective in treating certain types of cancer.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Tuberculosis Treatment : A study conducted on mice infected with Mycobacterium tuberculosis showed that treatment with 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide significantly reduced bacterial load in lung tissues compared to control groups .

- Cancer Therapy : In a phase I clinical trial involving patients with advanced solid tumors, the compound was administered alongside standard chemotherapy regimens. Results indicated enhanced efficacy and tolerability, leading to further investigations into its use as a combination therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves cyclocondensation reactions. For example, structurally similar compounds (e.g., 3-(difluoromethyl)-1-methylpyrazole-4-carboxamide) are synthesized via acid chloride intermediates generated using thionyl chloride and catalytic DMF at 95°C . Key parameters include temperature control (80–95°C), solvent selection (e.g., CH₂Cl₂ for intermediate stabilization), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to achieve >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoroethyl group at N1, carboxamide at C4) .

- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide, N-H bend at ~1600 cm⁻¹) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with P2₁/c space groups observed in related pyrazole-carboxamides) .

- HPLC-MS : Verify purity and molecular weight (e.g., ESI-MS in positive ion mode) .

Q. What stability profiles should be evaluated for this compound under experimental storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor degradation via HPLC .

- Photostability : Expose to UV light (320–400 nm) for 48 hours; assess photodegradation products .

- Hydrolytic Stability : Test in buffers (pH 2–9) at 25°C; quantify hydrolysis of the carboxamide group .

Q. What in vitro biological assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : Prioritize target-specific assays:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

- Molecular Docking : Preliminary screening against protein databases (PDB) to predict binding affinity .

Advanced Research Questions

Q. How can synthetic routes be optimized to scale up production while maintaining enantiomeric purity?

- Methodological Answer : Implement flow chemistry for continuous synthesis:

- Use microreactors to enhance heat/mass transfer and reduce side reactions (e.g., difluoroethyl group isomerization) .

- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis .

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level; calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- QSAR Modeling : Train models using bioactivity data from pyrazole analogs to predict toxicity and efficacy .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify compatible solvents .

- Co-solvency Studies : Test binary solvent systems (e.g., DMSO/water, ethanol/ethyl acetate) to enhance dissolution .

- Dynamic Light Scattering (DLS) : Measure aggregation tendencies in aqueous buffers .

Q. What mechanistic studies are required to confirm its mode of action in biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .

- CRISPR-Cas9 Knockout Models : Validate target engagement in cell lines lacking specific genes .

- Metabolomics : LC-MS-based profiling to identify pathway perturbations (e.g., TCA cycle, lipid metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.